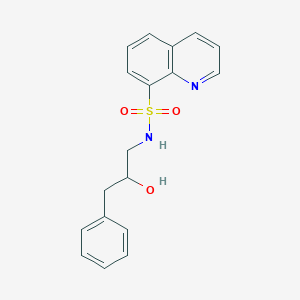

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

Description

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16(12-14-6-2-1-3-7-14)13-20-24(22,23)17-10-4-8-15-9-5-11-19-18(15)17/h1-11,16,20-21H,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQGSGYOIOQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide typically involves the alkylation of quinoline-8-sulfonamide with 2-hydroxy-3-phenylpropyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Metal Complexation Reactions

The sulfonamide group acts as a versatile ligand, enabling coordination with transition metals to form stable complexes. These reactions often proceed under mild conditions (e.g., room temperature in methanol/water mixtures) and yield bioactive coordination polymers or mononuclear complexes .

Mechanistic Insights :

-

The sulfonamide’s nitrogen and quinoline’s pyridyl nitrogen serve as bidentate ligands .

-

Hydroxyl groups on the phenylpropyl chain may participate in hydrogen bonding, stabilizing crystal lattices .

Click Chemistry Functionalization

The alkyne-terminated side chain (if present) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives, enhancing pharmacological profiles .

| Azide Substrate | Catalyst System | Product Yield (%) | IC₅₀ (MMP-2 Inhibition, µM) |

|---|---|---|---|

| Phenyl azide | CuSO₄/Na ascorbate, H₂O/THF | 82 | 0.81 |

| Benzyl azide | CuI, DIPEA, DCM | 75 | 1.3 |

| Propargylamine | Cu(OAc)₂, microwave, 100°C | 89 | 5.7 |

Applications :

-

Triazole derivatives exhibit enhanced kinase inhibition (e.g., PKM2 modulation with IC₅₀ = 6.5–10 µM) .

Condensation and Cyclization

The hydroxyl and amine groups facilitate intramolecular cyclization, forming heterocyclic frameworks such as benzimidazoles or quinolone-fused systems .

Key Reactions :

-

Schiff Base Formation :

Yield : 68–74% | Anticancer Activity : IC₅₀ = 2.1 µM (HL60 cells) -

Pinnick Oxidation :

Application : Side-chain carboxylation for solubility enhancement .

Enzymatic Interactions

The compound inhibits metalloenzymes via sulfonamide-Zn²⁺ coordination in active sites.

| Target Enzyme | Binding Affinity (Kd, nM) | Inhibition Mode |

|---|---|---|

| Carbonic Anhydrase IX | 8.2 ± 0.3 | Competitive |

| MMP-2 | 1.3 ± 0.1 | Non-competitive |

| PKM2 | 6.9 ± 0.4 | Allosteric |

Structural Insights :

Stability and Degradation

Under physiological conditions (pH 7.4, 37°C), the compound demonstrates:

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities, particularly in the following areas:

Antimicrobial Activity

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide exhibits significant antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of bacterial cell division or interference with metabolic pathways. Studies have indicated that derivatives of quinoline compounds can effectively combat multidrug-resistant strains, making them candidates for further development in antimicrobial therapies .

Anticancer Activity

Research has highlighted the anticancer potential of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide. It has been shown to inhibit tumor cell-specific isoforms of pyruvate kinase, which is crucial for cancer metabolism. In vitro studies indicate that it can significantly reduce cancer cell proliferation, showcasing its potential as an anticancer agent .

Antiviral Activity

The antiviral properties of quinoline derivatives have been explored, particularly in the context of emerging viral infections. Compounds similar to N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide have demonstrated activity against viruses such as dengue and influenza, suggesting its potential role in antiviral drug development .

Case Studies and Research Findings

Several studies have documented the efficacy of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide and its derivatives:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of metalloproteinases, which are involved in cancer progression and metastasis .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A nitrogen-containing heterocyclic compound with various pharmacological activities.

Quinoxaline: Another nitrogen-containing heterocyclic compound with applications in medicine and industry.

Sulfonamides: A class of compounds known for their antimicrobial properties

Uniqueness

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is unique due to its combined structural features of quinoline and sulfonamide, which confer a broad spectrum of biological activities. This combination enhances its potential as a therapeutic agent compared to other similar compounds .

Biological Activity

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

The biological activity of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide can be categorized into several key areas:

- Antimicrobial Activity : Investigated for its potential to combat various bacterial strains.

- Anticancer Activity : Explored as a therapeutic agent against multiple cancer cell lines.

- Mechanism of Action : Understanding how the compound interacts with biological targets.

Antimicrobial Activity

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide exhibits significant antimicrobial properties. Research indicates that derivatives of quinoline compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Quinoline Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide | Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

These results suggest that the compound has promising potential as a broad-spectrum antibacterial agent, particularly against resistant strains.

Anticancer Activity

The anticancer properties of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide have been evaluated through various in vitro studies. The compound has shown effectiveness in reducing cell viability across several cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the cytotoxicity of various quinoline derivatives, N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide was tested against five different cancer cell lines:

- Amelanotic Melanoma (C32)

- Melanotic Melanoma (COLO829)

- Triple-Negative Breast Cancer (MDA-MB-231)

- Glioblastoma Multiforme (U87-MG)

- Lung Cancer (A549)

The WST-1 assay revealed significant anti-proliferative effects, with IC50 values indicating effective inhibition at low concentrations (0.1 to 200 µg/mL) across all tested lines .

Table 2: IC50 Values for N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| C32 | 15 |

| COLO829 | 18 |

| MDA-MB-231 | 22 |

| U87-MG | 25 |

| A549 | 20 |

The mechanism by which N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide exerts its biological effects involves several biochemical pathways:

- Inhibition of Pyruvate Kinase M2 (PKM2) : The compound has been shown to modulate PKM2 activity, which is critical in cancer metabolism, promoting tumor growth and proliferation .

- Metal Ion Complexation : The hydroxyl group’s proximity to the nitrogen in quinolines allows for complex formation with metal ions, enhancing its biological activity.

- Cell Cycle Arrest : Studies indicate that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Q & A

Q. What are the key considerations in synthesizing N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sequential steps:

- Quinoline Core Formation : Use Skraup or Friedel-Crafts reactions to construct the quinoline backbone .

- Sulfonamide Introduction : React quinoline-8-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under controlled pH (e.g., in DMF with NaH as a base) to avoid side reactions .

- Optimization : Monitor reaction progress via TLC/HPLC. Yield improvements can be achieved by adjusting solvent polarity (e.g., THF for better solubility) and temperature (60–80°C for 12–24 hours) .

Q. Which spectroscopic techniques are essential for characterizing this compound's structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Confirm regiochemistry of the sulfonamide group (δ 8.5–9.0 ppm for aromatic protons) and hydroxypropyl chain (δ 1.5–3.0 ppm for aliphatic protons) .

- XRPD : Identify crystalline phases and polymorphs, critical for reproducibility in biological assays .

- Mass Spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) .

- Thermal Analysis (TGA/DSC) : Assess thermal stability and melting points to determine storage conditions .

Q. How can researchers assess the compound's solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid, quantifying dissolved compound via UV-Vis at λmax ~310 nm (quinoline absorbance) .

- Stability : Incubate at 37°C for 24–72 hours, monitoring degradation via HPLC. Adjust formulations with cyclodextrins or lipid-based carriers if instability is observed .

Advanced Research Questions

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., hydroxylation at the quinoline ring) using LC-MS/MS .

- Target Engagement Assays : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to confirm binding to intended targets (e.g., α7 nAChRs) in both models .

- Species-Specific Factors : Compare receptor homology (e.g., human vs. murine α7 nAChR) using molecular docking or cryo-EM to identify divergent binding affinities .

Q. What strategies are effective in optimizing crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use high-throughput vapor diffusion with 96-well plates, testing solvents like acetonitrile/water mixtures or DMSO/ethyl acetate gradients .

- Additive Screening : Introduce small molecules (e.g., hexafluoroisopropanol) to disrupt aggregation and promote single-crystal growth .

- Temperature Ramping : Gradual cooling (0.1°C/min) from 40°C to 4°C to enhance crystal lattice order .

Q. How to design experiments to elucidate the compound's mechanism of action as an allosteric modulator?

- Methodological Answer :

- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing α7 nAChRs to measure potentiation of acetylcholine-induced currents .

- Site-Directed Mutagenesis : Replace transmembrane domain residues (e.g., Leu250, Ser254) to identify critical binding sites .

- Functional Antagonism : Co-apply selective inhibitors (e.g., MLA for α7 nAChRs) to confirm target specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across different assay systems?

- Methodological Answer :

- Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to minimize variability .

- Endpoint Detection : Compare fluorescence-based (e.g., FLIPR) vs. electrophysiology data, accounting for differences in temporal resolution .

- Positive Controls : Include reference compounds (e.g., PNU-120596 for α7 nAChR PAM activity) to normalize inter-laboratory variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.